

Application Notes and Protocols for GSK-923295

In Vitro Assays

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Compound of Interest

Compound Name: GSK-923295

Cat. No.: B607873

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Abstract

GSK-923295 is a potent and selective allosteric inhibitor of Centromere-Associated Protein E (CENP-E), a kinesin motor protein essential for chromosome alignment during mitosis.[1][2][3] Inhibition of CENP-E's ATPase activity by **GSK-923295** leads to the stabilization of the CENP-E-microtubule interaction, preventing proper chromosome congression and activating the spindle assembly checkpoint.[2][4] This ultimately results in mitotic arrest and subsequent apoptotic cell death in cancer cells.[4][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of **GSK-923295**, including a CENP-E ATPase activity assay, a cell viability assay, and an immunofluorescence-based mitotic arrest assay.

Data Presentation

Quantitative Analysis of GSK-923295 Activity

The inhibitory activity of **GSK-923295** has been quantified across various biochemical and cell-based assays. The following tables summarize key parameters, providing a comparative overview of its potency.

Table 1: Biochemical Inhibition Constants (K_i) for **GSK-923295**

Target Species	Ki (nM)	Notes
Human CENP-E	3.2 ± 0.2	Uncompetitive inhibitor with respect to both ATP and microtubules.[1]
Canine CENP-E	1.6 ± 0.1	[1]

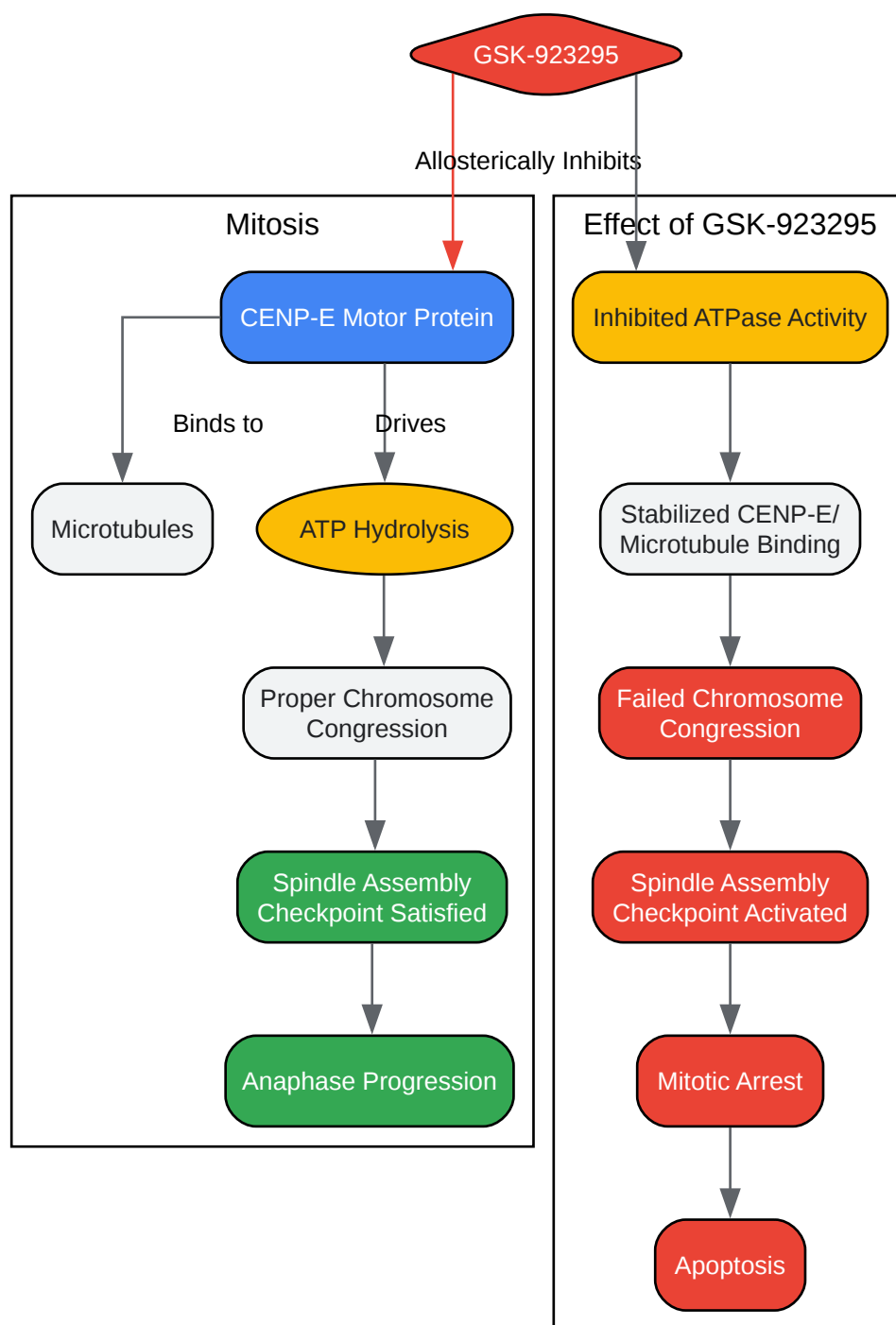
Table 2: In Vitro Growth Inhibition (GI₅₀/IC₅₀) of **GSK-923295** in Various Cancer Cell Lines

Cell Line	Cancer Type	GI ₅₀ /IC ₅₀ (nM)	Exposure Time
Average	237 diverse cancer cell lines	253 (average)	72 hours[2]
Median	237 diverse cancer cell lines	32 (median)	72 hours[2]
SKOV-3	Ovarian Cancer	22	Not Specified[3]
Colo205	Colon Cancer	22	Not Specified[3]
SW48	Colon Cancer	17.2	Not Specified[1]
RKO (BRAF mutant)	Colon Cancer	55.6	Not Specified[1]
SW620 (KRAS mutant)	Colon Cancer	42	Not Specified[1]
HCT116 (KRAS mutant)	Colon Cancer	51.9	Not Specified[1]
Pediatric Panel (Median)	23 diverse pediatric cancer cell lines	27 (median)	96 hours[6][7]
ALL Panel (Median)	Acute Lymphoblastic Leukemia	18 (median)	96 hours[6][7]
Neuroblastoma Panel (Median)	Neuroblastoma	39 (median)	96 hours[6][7]

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action of **GSK-923295**

GSK-923295 acts as an allosteric inhibitor of the CENP-E kinesin motor protein. This diagram illustrates the signaling pathway affected by **GSK-923295**, leading to mitotic arrest.

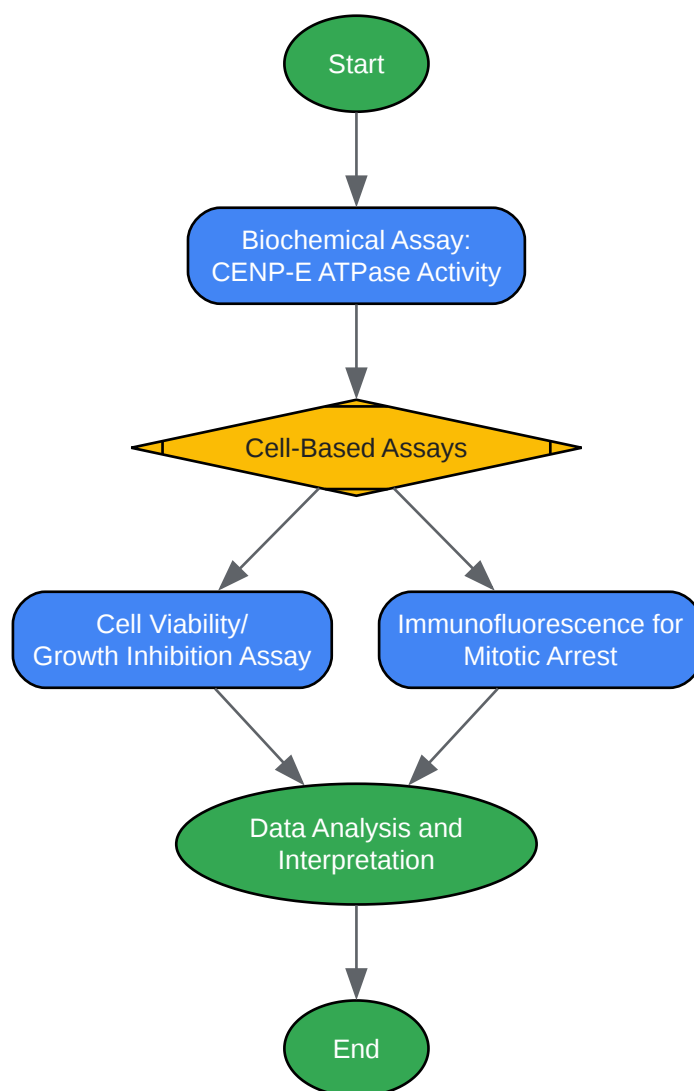


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Caption: Mechanism of **GSK-923295** action leading to apoptosis.

Experimental Workflow for In Vitro Characterization

This diagram outlines the typical workflow for the in vitro characterization of **GSK-923295**.



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Caption: Workflow for in vitro testing of **GSK-923295**.

Experimental Protocols

CENP-E Microtubule-Stimulated ATPase Activity Assay

This protocol is designed to measure the inhibition of CENP-E's ATPase activity by **GSK-923295** in the presence of microtubules.

Materials:

- Purified recombinant human CENP-E motor domain

- Paclitaxel-stabilized microtubules
- **GSK-923295** stock solution (in DMSO)
- ATP
- ATPase/GTPase activity assay kit (e.g., Phosphate-based detection)
- Assay Buffer (e.g., 25 mM PIPES-K, pH 6.8, 2 mM MgCl₂, 1 mM EGTA)
- 384-well microplates
- Plate reader

Procedure:

- Prepare Reagents:
 - Thaw all reagents on ice.
 - Prepare a serial dilution of **GSK-923295** in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
 - Prepare a solution of CENP-E motor domain (e.g., 1 nM final concentration) in assay buffer.
 - Prepare a solution of microtubules (e.g., 5 µM final concentration) in assay buffer.
 - Prepare a solution of ATP (e.g., 500 µM final concentration) in assay buffer.
- Assay Setup:
 - Add the **GSK-923295** dilutions to the wells of a 384-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
 - Add the CENP-E motor domain solution to all wells except the no-enzyme control.
 - Add the microtubule solution to the wells.

- Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
- Initiate Reaction:
 - Initiate the ATPase reaction by adding the ATP solution to all wells.
- Detection:
 - Immediately begin measuring the rate of phosphate release using a plate reader according to the manufacturer's instructions for the ATPase assay kit. The kinetic read should be taken over a period of 15-30 minutes.
- Data Analysis:
 - Calculate the rate of ATP hydrolysis for each concentration of **GSK-923295**.
 - Normalize the data to the vehicle control.
 - Plot the percent inhibition versus the log of the **GSK-923295** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Viability and Growth Inhibition Assay

This protocol measures the effect of **GSK-923295** on the viability and proliferation of cancer cell lines.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **GSK-923295** stock solution (in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
- Solubilization solution (if using MTT)

- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Treatment:
 - Prepare a serial dilution of **GSK-923295** in complete cell culture medium.
 - Remove the old medium from the wells and add the medium containing the different concentrations of **GSK-923295**. Include a vehicle control (DMSO).
 - Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.
- Viability Measurement (Example using MTT):
 - Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
 - Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
 - Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (from wells with no cells).
 - Normalize the absorbance values to the vehicle control to determine the percent viability.

- Plot the percent viability versus the log of the **GSK-923295** concentration and fit the data to a dose-response curve to calculate the GI_{50}/IC_{50} value.

Immunofluorescence Assay for Mitotic Arrest

This protocol allows for the visualization of the cellular effects of **GSK-923295** on the mitotic spindle and chromosome alignment.

Materials:

- Cancer cell line (e.g., HeLa, DLD-1)
- **GSK-923295** stock solution (in DMSO)
- Glass coverslips in a 24-well plate
- Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibodies (e.g., anti- α -tubulin for microtubules, anti-Bub1 for kinetochores)
- Fluorophore-conjugated secondary antibodies
- Nuclear stain (e.g., DAPI)
- Mounting medium
- Fluorescence microscope

Procedure:

- Cell Culture and Treatment:
 - Seed cells onto glass coverslips in a 24-well plate and allow them to adhere.
 - Treat the cells with **GSK-923295** (e.g., 50 nM) for 2-4 hours. Include a vehicle control.[\[4\]](#)

- Fixation and Permeabilization:
 - Wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
 - Wash with PBS.
 - Permeabilize the cells with permeabilization buffer for 10 minutes.
- Immunostaining:
 - Wash with PBS.
 - Block with blocking buffer for 1 hour at room temperature.
 - Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
 - Wash with PBS.
 - Incubate with fluorophore-conjugated secondary antibodies and a nuclear stain (DAPI) diluted in blocking buffer for 1 hour at room temperature, protected from light.
 - Wash with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using mounting medium.
 - Image the cells using a fluorescence microscope.
- Analysis:
 - Examine the cells for phenotypes indicative of mitotic arrest. In **GSK-923295**-treated cells, expect to see bipolar spindles with the majority of chromosomes aligned at the metaphase plate, but with several chromosomes misaligned and located near the spindle poles.^{[2][4]}

- Quantify the percentage of cells in mitosis and the percentage of mitotic cells with misaligned chromosomes.

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